4-Amino-1-dodecyl-3,5-diethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
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Overview
Description
4-Amino-1-dodecyl-3,5-diethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with amino, dodecyl, and diethyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-dodecyl-3,5-diethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diethyl-4,5-dihydro-1H-1,2,4-triazole with dodecylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-dodecyl-3,5-diethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
4-Amino-1-dodecyl-3,5-diethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-1-dodecyl-3,5-diethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its observed activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-dodecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- 1,2,4-Triazole derivatives : These include compounds like fluconazole and anastrozole, which are known for their antifungal and anticancer activities.
Uniqueness
The uniqueness of 4-Amino-1-dodecyl-3,5-diethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dodecyl and diethyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for further research and development.
Properties
CAS No. |
59944-43-3 |
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Molecular Formula |
C18H39ClN4 |
Molecular Weight |
347.0 g/mol |
IUPAC Name |
1-dodecyl-3,5-diethyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C18H38N4.ClH/c1-4-7-8-9-10-11-12-13-14-15-16-21-18(6-3)22(19)17(5-2)20-21;/h18H,4-16,19H2,1-3H3;1H |
InChI Key |
JELFWGGMRYUDLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[NH+]1C(N(C(=N1)CC)N)CC.[Cl-] |
Origin of Product |
United States |
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